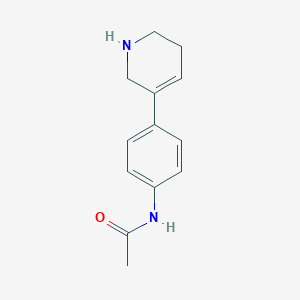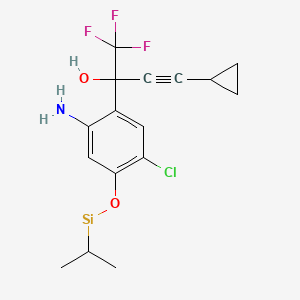
3,4,5,6-Tetrafluoropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrafluoropyridin-2(1H)-one is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The presence of multiple fluorine atoms in the pyridine ring significantly alters its reactivity and physical properties compared to non-fluorinated pyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrafluoropyridin-2(1H)-one typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridin-2(1H)-one using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrafluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives with various functional groups.
Oxidation: Oxidized products such as pyridine N-oxides.
Reduction: Reduced products like tetrahydropyridine derivatives.
Applications De Recherche Scientifique
3,4,5,6-Tetrafluoropyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrafluoropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. In chemical reactions, the electron-withdrawing effect of fluorine atoms can influence the reactivity and stability of intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine with similar reactivity but lacking the hydroxyl group at the 2-position.
3,4,5,6-Tetrafluoropyridine: Another fluorinated pyridine with a different substitution pattern.
2,3,4,5,6-Pentafluoropyridine: A fully fluorinated pyridine with distinct chemical properties.
Uniqueness
3,4,5,6-Tetrafluoropyridin-2(1H)-one is unique due to the presence of both fluorine atoms and a hydroxyl group in the pyridine ring. This combination imparts unique reactivity and physical properties, making it valuable in various applications where other fluorinated pyridines may not be suitable.
Propriétés
Formule moléculaire |
C5HF4NO |
|---|---|
Poids moléculaire |
167.06 g/mol |
Nom IUPAC |
3,4,5,6-tetrafluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5HF4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) |
Clé InChI |
ZZHMICFWOBFUIR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)NC(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)




![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
